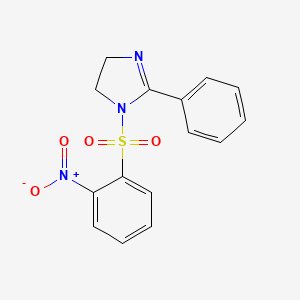

![molecular formula C21H14F2N2O3 B2365559 2,6-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-74-8](/img/structure/B2365559.png)

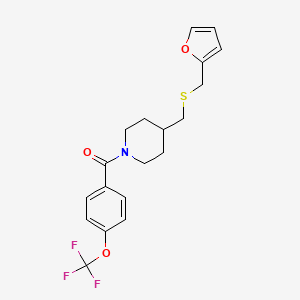

2,6-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,6-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound with the molecular formula C21H14F2N2O3 . It has an average mass of 380.344 Da and a monoisotopic mass of 380.097260 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has an average mass of 380.344 Da and a monoisotopic mass of 380.097260 Da .科学的研究の応用

Imaging Agent Development

The compound 2,6-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is being explored for its potential as an imaging agent in cancer research. Specifically, a derivative of this compound, synthesized with carbon-11, shows promise as a PET imaging agent for identifying B-Raf(V600E) mutations in cancers (Wang, Gao, Miller, & Zheng, 2013).

Synthesis and Chemical Applications

Research on this compound also encompasses the synthesis of related structures, demonstrating the versatility of its chemical framework. For instance, catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, including derivatives of the compound, have been studied, yielding chiral products (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017). Additionally, asymmetric alkynylation involving this compound has been achieved, highlighting its utility in creating optically active derivatives (Ren, Wang, & Liu, 2014).

Biomass-Involved Synthetic Methods

The compound's structural framework is also being utilized in biomass-involved synthetic methods. For example, an efficient approach for assembling diversified benzo-fused N-heterocycles using derivatives of the compound has been developed (Zhang et al., 2015).

Environmental Aspects in Synthesis

Research on this compound extends to the development of environmentally friendly synthetic routes. For instance, a study demonstrated the fast and efficient synthesis of a related compound, Baloxavir, catalyzed by a solid acid under microwave conditions, showcasing an approach to enhance production efficiency while reducing environmental impact (Wang et al., 2022).

特性

IUPAC Name |

2,6-difluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O3/c1-11-5-7-18-16(9-11)25-20(26)13-10-12(6-8-17(13)28-18)24-21(27)19-14(22)3-2-4-15(19)23/h2-10H,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHYMLTYZUKJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

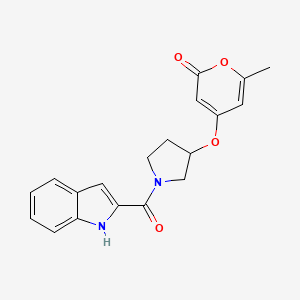

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2365476.png)

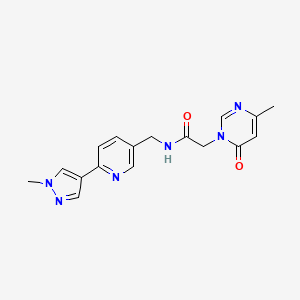

![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)

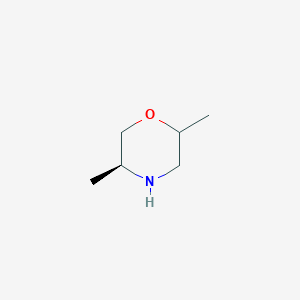

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2365486.png)

![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)

![N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2365491.png)

![N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N''-(3-pyridinylmethyl)oxamide](/img/structure/B2365497.png)